molecular formula C14H10N2O2 B5101511 1,3-Diaminoanthracene-9,10-dione

1,3-Diaminoanthracene-9,10-dione

Cat. No.: B5101511
M. Wt: 238.24 g/mol
InChI Key: LYUNBZKEXRUZAO-UHFFFAOYSA-N
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Description

1,3-Diaminoanthracene-9,10-dione is an amino-substituted anthraquinone derivative of significant interest in scientific research. As a member of the 9,10-anthracenedione family, its structure is characterized by a planar tricyclic aromatic core with two keto groups at the 9 and 10 positions, which is pivotal for its electronic properties and ability to interact with biological molecules . This compound serves as a versatile precursor and scaffold in various fields. In materials science, diaminoanthracenediones are key intermediates in the synthesis of dyes and pigments due to their vivid color and stability . Furthermore, their unique electronic characteristics make them promising candidates for exploration in organic electronics and photovoltaic applications . In biomedical research, amino-substituted anthracene-9,10-diones are extensively investigated for their biological activities. Structural analogs, such as 1,3-dihydroxy-9,10-anthraquinone, have demonstrated significant cytotoxic effects against various human cancer cell lines, including T-24, Hep 3B, and SiHa, by inducing apoptosis, as evidenced by phosphatidylserine externalization and DNA fragmentation . A comprehensive review of 1(2)-amino-9,10-anthracenediones confirms that this class of compounds exhibits a broad spectrum of biological properties, including antitumor, antimicrobial, antifungal, and antiviral activities . The mechanism underlying its cytotoxic effects is often associated with the ability of the planar anthracenedione core to intercalate into DNA, thereby disrupting cellular replication and function . Researchers value this compound for developing novel therapeutic agents and studying cell death pathways. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

1,3-diaminoanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUNBZKEXRUZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Neuroprotective and Antidepressant Potential
Recent studies have highlighted the potential of DAAQ derivatives as neuroprotective and antidepressant agents. Research indicates that these compounds exhibit significant inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. For instance, a study demonstrated that certain DAAQ derivatives showed IC50 values comparable to established MAO inhibitors, suggesting their utility in treating mood disorders and neurodegeneration .

Table 1: MAO Inhibition Potency of DAAQ Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound 12.5030.1
Compound 25.0025.0
Compound 34.0020.0

Electrochemical Applications

Redox Flow Batteries
DAAQ derivatives are being explored as active materials in redox flow batteries (RFBs). Their redox-active properties make them suitable for energy storage applications. A notable study presented a highly soluble DAAQ derivative that can be utilized in symmetric all-organic RFBs, demonstrating efficient energy storage without reliance on critical materials .

Table 2: Performance Metrics of DAAQ in RFBs

ParameterValue
Voltage Efficiency85%
Energy Density30 Wh/L
Cycle Stability>100 cycles

Material Science

Synthesis of Functional Materials
DAAQ has been employed in synthesizing various functional materials due to its unique electronic properties. For example, it has been used to create conductive polymers and sensors. The incorporation of DAAQ into polymer matrices enhances their conductivity and stability, making them suitable for electronic applications .

Case Study: DAAQ-based Sensors
A recent investigation focused on the development of sensors using DAAQ derivatives for environmental monitoring. These sensors demonstrated high sensitivity and selectivity towards specific analytes, showcasing the practical application of DAAQ in real-world scenarios .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Substitution Patterns

Anthraquinone derivatives exhibit varied bioactivity depending on substituent type, position, and electronic effects. Key analogues include:

Compound Name Substituents Key Features Reference
2-(Butylamino)anthracene-9,10-dione (5a) 2-butylamino Strong cytotoxicity (IC₅₀: 1.1 µg/mL vs. MCF-7; 3.0 µg/mL vs. Hep-G2)
2,3-Dibutylaminoanthracene-9,10-dione (5b) 2,3-dibutylamino Moderate cytotoxicity (IC₅₀: 3.0 µg/mL vs. MCF-7; 13.0 µg/mL vs. Hep-G2)
1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione 1,3-dimethoxy; 5,8-dimethyl Novel compound with apoptosis induction in HCT116 cells (ROS-mediated)
7-Acetyl-1,3,6-trihydroxyanthracene-9,10-dione 1,3,6-trihydroxy; 7-acetyl α-Glucosidase inhibition (IC₅₀: 210.1 µM)
1-(4-Aminophenylthio)anthracene-9,10-dione 1-(4-aminophenylthio) Synthesized via nucleophilic substitution; enzyme inhibitory potential

Key Observations :

  • Amino vs. Methoxy Groups: Amino-substituted derivatives (e.g., 5a, 5b) exhibit stronger cytotoxicity than methoxy-substituted analogues (e.g., 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione), likely due to enhanced DNA intercalation or protein binding .
  • Positional Effects: Mono-substitution (e.g., 5a) generally shows higher activity than di-substitution (e.g., 5b), possibly due to steric hindrance in multi-substituted compounds .
  • Hydrophobic vs. Polar Groups: Alkyl chains (e.g., butylamino in 5a) improve lipid solubility and membrane permeability, whereas hydroxyl/acetyl groups (e.g., 7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione) enhance hydrogen bonding for enzyme inhibition .
Anticancer Activity :
  • Cytotoxicity: Amino-substituted anthraquinones (e.g., 5a) show IC₅₀ values <3 µg/mL against breast (MCF-7) and liver (Hep-G2) cancer cells, comparable to doxorubicin .
  • Apoptosis Induction : 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione triggers ROS-mediated apoptosis in HCT116 cells and arrests the G0/G1 phase .
  • DNA Binding: 2,6-Disubstituted anthraquinones bind reversibly to DNA via major/minor groove interactions, distinct from anthracyclines like doxorubicin .
Enzyme Inhibition :
  • α-Glucosidase Inhibition : Hydroxylated derivatives (e.g., 7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione) exhibit moderate inhibition (IC₅₀: 68.7–210.1 µM), relevant for diabetes management .
  • Neuraminidase Inhibition : Emodin derivatives with methoxy groups show >50% inhibition of influenza virus neuraminidase .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas alkyl chains enhance lipophilicity .
  • Protein Binding : 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione binds strongly to bovine serum albumin (BSA), suggesting favorable pharmacokinetics .

Biological Activity

1,3-Diaminoanthracene-9,10-dione (DAAD) is a compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent. Understanding its biological activity is crucial for exploring its utility in pharmacology and medicinal chemistry.

Chemical Structure and Properties

1,3-Diaminoanthracene-9,10-dione is characterized by the presence of two amino groups and a dione structure, which contributes to its reactivity and biological interactions. Its chemical formula is C14H12N2O2, and it can be represented as follows:

Structure C14H12N2O2\text{Structure }\quad \text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2

The anthraquinone moiety is known for its ability to intercalate DNA, which is a key mechanism in its biological activity.

Anticancer Activity

DAAD has shown promising anticancer properties through several mechanisms:

  • DNA Intercalation : DAAD can intercalate between DNA bases, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : It has been reported to inhibit various kinases involved in cancer progression. For instance, it targets protein kinase CK2, which plays a role in cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that DAAD significantly inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potent cytotoxicity.

Cell LineIC50 (µM)
HeLa10
MCF-715

Anti-inflammatory Activity

DAAD exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

  • NF-κB Pathway Inhibition : DAAD inhibits the NF-κB signaling pathway, which is crucial for the expression of many inflammatory genes.
  • Reduction of Oxidative Stress : The compound also reduces oxidative stress markers, contributing to its anti-inflammatory effects.

Antioxidant Activity

Research indicates that DAAD possesses antioxidant properties that help mitigate oxidative damage in cells. This activity is beneficial in preventing diseases associated with oxidative stress.

Summary of Research Findings

  • Cytotoxicity : DAAD shows significant cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Effects : It effectively reduces inflammation markers.
  • Antioxidant Properties : DAAD protects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Diaminoanthracene-9,10-dione, and how are intermediates purified?

  • Methodological Answer : A typical route involves sequential nitration and reduction of anthracene-9,10-dione. For example, nitration introduces nitro groups at the 1- and 3-positions, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert nitro groups to amines. Purification often employs column chromatography with non-polar solvents (e.g., toluene or hexane/ethyl acetate mixtures) to isolate the diaminoderivative .

Q. What spectroscopic techniques are critical for characterizing 1,3-Diaminoanthracene-9,10-dione?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear as distinct multiplets (δ ~6.8–8.5 ppm), while amino groups (NH2) show broad peaks. Carbon signals for carbonyl groups (C=O) resonate at δ ~180–185 ppm .
  • IR Spectroscopy : Strong C=O stretches (~1670 cm⁻¹) and N–H bends (~1600 cm⁻¹) confirm the anthraquinone backbone and amino substituents .
  • UV-Vis : Absorption maxima in the 400–500 nm range due to π→π* transitions in the conjugated anthraquinone system .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer :

  • Purity : Recrystallization from dimethyl sulfoxide (DMSO) or glacial acetic acid removes impurities. Monitor purity via HPLC with a C18 column and UV detection at 254 nm.
  • Stability : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of amino groups and photodegradation .

Advanced Research Questions

Q. How do 1,3-Diaminoanthracene-9,10-dione derivatives interact with DNA, and what methodologies quantify binding affinity?

  • Methodological Answer :

  • Thermal Denaturation (Tm) : DNA melting curves show increased Tm when the compound intercalates between base pairs. For example, a ΔTm of +5–10°C indicates moderate intercalation .
  • Fluorescence Quenching : Competitive binding assays using ethidium bromide reveal displacement efficiency (e.g., ~30–50% quenching at 10 µM compound concentration) .
  • Molecular Modeling : Density Functional Theory (DFT) simulations predict binding energies and groove vs. intercalation preferences based on side-chain substituents .

Q. What strategies optimize halogenation reactions to synthesize 1,3-Diamino-6,8-dibromoanthracene-9,10-dione?

  • Methodological Answer :

  • Halogenation : Use CuBr2 (2.2 equiv) and tert-butyl nitrite in acetonitrile at 65°C for 5 hours. Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1).
  • Workup : Extract with CH2Cl2, dry over Na2SO4, and purify via flash chromatography. Yield improvements (~84%) are achieved by slow addition of reagents to minimize side reactions .

Q. How do structural modifications (e.g., alkylation of amino groups) influence fluorescence properties?

  • Methodological Answer :

  • Hexylation Example : React 1,3-Diaminoanthracene-9,10-dione with hexylamine in DMF at 80°C for 24 hours. Fluorescence intensity increases by ~2-fold due to reduced aggregation-caused quenching (ACQ). Quantum yield (Φ) rises from 0.15 to 0.35 in ethanol .
  • Contradiction Resolution : Conflicting reports on fluorescence may arise from solvent polarity or pH effects. Standardize measurements in buffered solutions (e.g., PBS, pH 7.4) .

Q. What in vitro assays evaluate the anticancer potential of 1,3-Diaminoanthracene-9,10-dione derivatives?

  • Methodological Answer :

  • Cytotoxicity Screening : Use MTT assays on HeLa or MCF-7 cells. IC50 values typically range from 5–20 µM, with potency linked to side-chain length (e.g., n=2 methylene groups optimal) .
  • ROS Generation : Detect reactive oxygen species (ROS) via DCFH-DA fluorescence. Derivatives with electron-withdrawing groups (e.g., –Cl) show 2–3× higher ROS induction .

Q. How are contradictory data in biological activity resolved (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Dependent Studies : At low concentrations (1–10 µM), antioxidant activity dominates (e.g., DPPH radical scavenging ~70%), while higher doses (>50 µM) induce pro-oxidant effects via Fenton-like reactions .
  • Cell-Type Specificity : Compare normal vs. cancer cell lines (e.g., LO2 hepatocytes vs. HepG2) to assess selective toxicity .

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